molecular formula C9H8N2O2 B11912820 2,3-Dihydroquinoxaline-6-carboxylic acid

2,3-Dihydroquinoxaline-6-carboxylic acid

Cat. No.: B11912820
M. Wt: 176.17 g/mol
InChI Key: XOVCTGIQLROJPA-UHFFFAOYSA-N
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Description

2,3-Dihydroquinoxaline-6-carboxylic acid: is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its fused benzene and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid.

    Reduction: It can be reduced to form 2,3-dihydroquinoxaline.

    Substitution: It can undergo substitution reactions at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydroquinoxaline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroquinoxaline-6-carboxylic acid is unique due to the presence of both the dihydroquinoxaline ring and the carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2,3-dihydroquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2,(H,12,13)

InChI Key

XOVCTGIQLROJPA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C=C(C=CC2=N1)C(=O)O

Origin of Product

United States

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